4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol
Overview
Description
“4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” is a chemical compound with the CAS Number: 2060035-19-8 . It has a molecular weight of 177.25 and its IUPAC name is 4-methyl-1-(pyridin-3-yl)pent-3-en-1-ol . The compound is used in scientific research and its versatility enables applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” is 1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3 . This indicates the presence of a pyridin-3-yl group and a pent-3-en-1-ol group in the molecule .Scientific Research Applications
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Scientific Field: Pharmaceutical Research
- Application : The compound “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” is a chemical reagent that can be used in the synthesis of various pharmaceutical compounds .
- Results or Outcomes : The outcomes of using this compound in pharmaceutical research would depend on the specific synthesis pathway and the target compound being synthesized .
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Scientific Field: Medicinal Chemistry
- Application : Compounds with similar structures have been used in the design and synthesis of potential anti-tubercular agents .
- Results or Outcomes : The synthesized compounds are then tested for their anti-tubercular activity. The results would depend on the specific compound and the testing procedures .
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Scientific Field: Chemosensor Development
- Application : Pyrene-based compounds similar to “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” have been used in the development of chemosensors for detecting Cu (II) ions .
- Method of Application : The compound is synthesized and then tested for its ability to detect Cu (II) ions in a laboratory setting .
- Results or Outcomes : The results would depend on the specific compound and the testing procedures .
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Scientific Field: Anti-Tubercular Drug Development
- Application : Compounds with similar structures have been used in the design and synthesis of potential anti-tubercular agents .
- Method of Application : These compounds are typically synthesized in a laboratory setting using standard organic synthesis techniques. The specific procedures would depend on the target compound and the synthesis pathway .
- Results or Outcomes : The synthesized compounds are then tested for their anti-tubercular activity. The results would depend on the specific compound and the testing procedures .
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Scientific Field: Alzheimer’s Disease Research
- Application : Compounds similar to “4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol” have been used in the synthesis of drugs for Alzheimer’s disease .
- Method of Application : The compound is synthesized and then tested for its efficacy in treating Alzheimer’s disease in a laboratory setting .
- Results or Outcomes : The results would depend on the specific compound and the testing procedures .
- Scientific Field: Heterocyclic Chemistry
- Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .
- Method of Application : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Safety And Hazards
properties
IUPAC Name |
4-methyl-1-pyridin-3-ylpent-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQMDYOXIAKHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CN=CC=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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